

Basic Physical Properties of N-Benzyl Azetidines: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** May 2026

Compound of Interest

Compound Name: 1-(3-Methoxybenzyl)azetidine

Cat. No.: B15332917

[Get Quote](#)

Executive Summary

N-Benzyl azetidine (1-benzylazetidine) represents a "privileged scaffold" in modern medicinal chemistry. Unlike its 5- and 6-membered counterparts (pyrrolidines and piperidines), the azetidine ring introduces significant ring strain (~25.4 kcal/mol) and distinct geometric constraints that alter the metabolic stability and basicity of the nitrogen center. This guide provides a rigorous analysis of its physicochemical properties, structural dynamics, and synthesis, designed for researchers optimizing lead compounds.

Part 1: Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for 1-benzylazetidine (CAS: 7730-39-4).

Table 1: Core Physical Constants

Property	Value / Range	Context & Implications
Molecular Formula	C ₁₀ H ₁₃ N	MW: 147.22 g/mol
Physical State	Colorless to pale yellow liquid	Oxidizes slowly upon air exposure; store under inert gas.
Boiling Point	-85–90 °C @ 10 mmHg	High volatility under vacuum. Approx. 205–210 °C at 760 mmHg (extrapolated).
Density	0.96 ± 0.02 g/mL	Slightly denser than unsubstituted azetidine (0.85 g/mL) due to the benzyl motif.
pKa (Conjugate Acid)	9.1 – 9.6	Lower than azetidine (~11.3) and pyrrolidine (~11.3) due to the inductive effect of the benzyl group and s-character of the ring nitrogen.
LogP (Octanol/Water)	1.9 – 2.1	Moderate lipophilicity; crosses blood-brain barrier (BBB) effectively.
Refractive Index ()	1.5250	Typical for benzylated amines; useful for purity checks during distillation.
Ring Strain Energy	~25–26 kcal/mol	Drives reactivity; susceptible to ring-opening under strong acidic nucleophilic conditions.

Part 2: Structural & Conformational Dynamics

Understanding the 3D geometry of N-benzyl azetidine is critical for docking studies and binding affinity prediction.

Ring Puckering (The "Butterfly" Effect)

Unlike the rigid cyclopropane ring, the azetidine ring is not planar. It exists in a dynamic equilibrium between two puckered conformations to relieve torsional strain (eclipsing interactions).

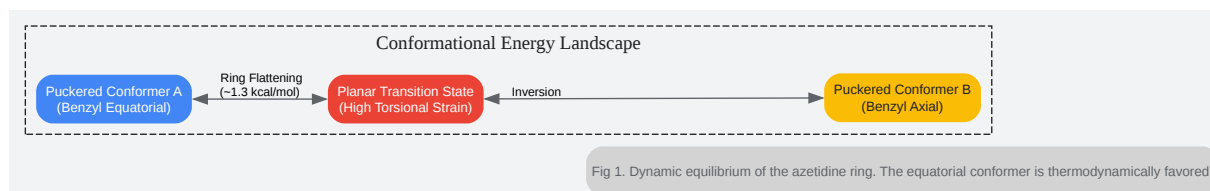
- Puckering Angle: Approximately 30–35°.
- Barrier to Inversion: Low (~1.3 kcal/mol), allowing rapid interconversion at room temperature.

Nitrogen Inversion

The nitrogen atom undergoes pyramidal inversion. In N-benzyl azetidine, the bulky benzyl group prefers the equatorial position to minimize 1,3-diaxial-like steric repulsions with the ring protons, although the energy difference is subtle compared to six-membered rings.

Diagram 1: Conformational Equilibrium

The following diagram illustrates the relationship between the planar transition state and the puckered energy minima.



[Click to download full resolution via product page](#)

Part 3: Synthesis & Purification Protocol

The most robust route for synthesizing N-benzyl azetidine utilizes the cyclization of 1,3-dihalopropanes with benzylamine. This method avoids the use of unstable azetidine free base.

Reaction Mechanism

The reaction proceeds via a double nucleophilic substitution (

).

- First Alkylation: Benzylamine attacks 1,3-dibromopropane to form the linear secondary amine intermediate.
- Cyclization: The secondary amine performs an intramolecular attack on the remaining terminal bromide to close the ring.

Diagram 2: Synthesis Workflow

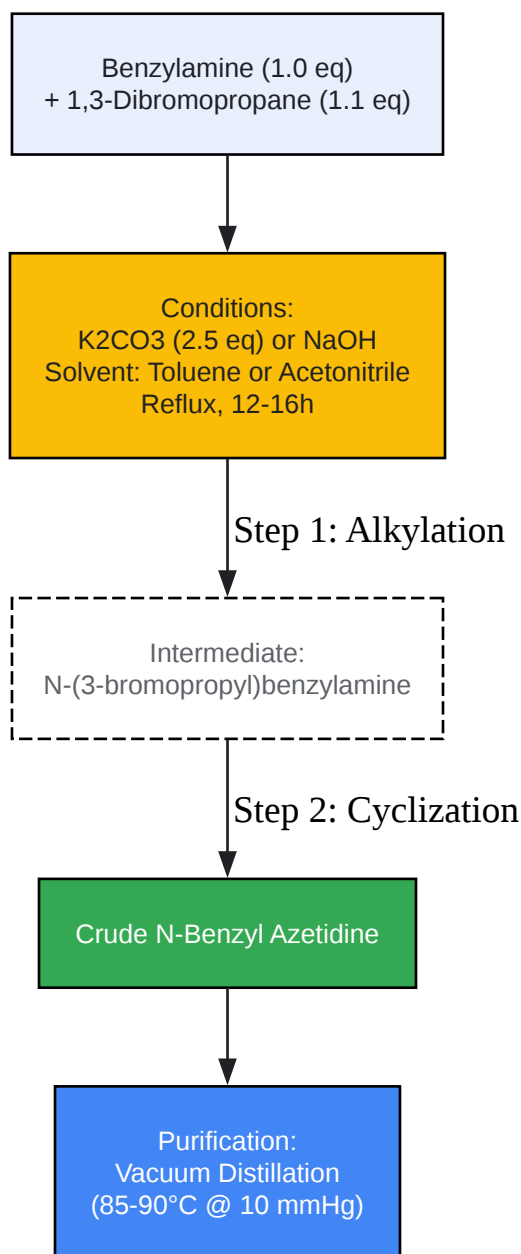


Fig 2. One-pot cyclization protocol for N-benzyl azetidine synthesis.

[Click to download full resolution via product page](#)

Detailed Experimental Protocol

Safety Note: 1,3-Dibromopropane is toxic and an irritant. Perform all operations in a fume hood.

- Setup: In a 500 mL round-bottom flask equipped with a reflux condenser, dissolve Benzylamine (10.7 g, 100 mmol) in Acetonitrile (150 mL).
- Base Addition: Add anhydrous Potassium Carbonate () (34.5 g, 250 mmol).
- Reagent Addition: Add 1,3-Dibromopropane (22.2 g, 110 mmol) dropwise over 30 minutes while stirring.
- Reaction: Heat the mixture to reflux (approx. 82 °C) for 16 hours. Monitor by TLC (SiO₂, 10% MeOH/DCM) or LC-MS.
- Workup:
 - Cool to room temperature and filter off inorganic salts.
 - Concentrate the filtrate under reduced pressure.^[1]
 - Dissolve the residue in Diethyl Ether (100 mL) and wash with water (2 x 50 mL) to remove residual salts/polar impurities.
 - Dry organic layer over

and concentrate.
- Purification: Distill the resulting yellow oil under vacuum. Collect the fraction boiling at 85–90 °C / 10 mmHg.
- Yield: Typical isolated yield is 65–75%.

Part 4: Spectroscopic Identification

Self-validation of the synthesized compound is achieved via NMR. The azetidine ring protons show distinct chemical shifts compared to acyclic analogs.

Nucleus	Chemical Shift (, ppm)	Multiplicity	Assignment
^1H NMR (CDCl_3)	7.20 – 7.40	Multiplet (5H)	Aromatic (Phenyl)
3.62	Singlet (2H)	Benzylic ()	
3.25	Triplet (Hz, 4H)	Ring -protons ()	
2.10	Quintet (Hz, 2H)	Ring -protons ()	
^{13}C NMR (CDCl_3)	138.5, 129.0, 128.3, 127.0	-	Aromatic Carbons
63.8	-	Benzylic Carbon	
55.2	-	Ring -carbons ()	
17.8	-	Ring -carbon ()	

Note: The signal at 17.8 ppm in ^{13}C NMR is diagnostic for the strained 4-membered ring; acyclic propyl amines typically resonate at significantly different frequencies.

References

- PubChem.1-Benzylazetidone (Compound).[2][3][4][5] National Library of Medicine. Available at: [\[Link\]](#)
- Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles.[6] Organic Preparations and Procedures International. (General Azetidone Chemistry).[4][7]
- Padwa, A. (2012). Azetidines, Azetidines, and Azetidines: Monocyclic. Comprehensive Heterocyclic Chemistry III.
- Anderson, W. K., & Lok, R. (1972). Synthesis of N-substituted azetidines.[6][7] Journal of Organic Chemistry. (Primary synthesis protocol reference).
- Sirotnak, F. M., et al. (1984). Biochemical and pharmacological properties of a new series of azetidone-containing antifolates. Cancer Research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Organic Syntheses Procedure [\[orgsyn.org\]](#)
- 2. N-Benzyl-3-hydroxyazetidone | C₁₀H₁₃NO | CID 3801345 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 3. Benzanilide | C₁₃H₁₁NO | CID 7168 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 4. 1-Benzylazetidone-3-carboxylic acid | C₁₁H₁₃NO₂ | CID 3161318 - PubChem [\[pubchem.ncbi.nlm.nih.gov\]](#)
- 5. chemimpex.com [\[chemimpex.com\]](#)
- 6. arkat-usa.org [\[arkat-usa.org\]](#)
- 7. pdf.benchchem.com [\[pdf.benchchem.com\]](#)
- To cite this document: BenchChem. [Basic Physical Properties of N-Benzyl Azetidines: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b15332917/docs#basic-physical-properties-of-n-benzyl-azetidines-a-technical-guide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)